molecular formula C15H14O3 B3236780 1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione CAS No. 137492-06-9

1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione

Cat. No.: B3236780
CAS No.: 137492-06-9
M. Wt: 242.27 g/mol
InChI Key: AJPHRWUGXPZXBM-UHFFFAOYSA-N
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Description

1a-(3-Methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione is a naphthoquinone-derived epoxide characterized by a fused naphtho[2,3-b]oxirene core and a 3-methylbut-2-enyl substituent at the 1a position. The compound’s structure combines the electron-deficient epoxide ring with a conjugated naphthoquinone system, rendering it reactive in nucleophilic additions and redox processes.

Properties

IUPAC Name

1a-(3-methylbut-2-enyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9(2)7-8-15-13(17)11-6-4-3-5-10(11)12(16)14(15)18-15/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPHRWUGXPZXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC12C(O1)C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of naphthalene derivatives under specific conditions to form the oxirene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential therapeutic effects:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. This suggests that 1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione may also possess antioxidant capabilities that can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies have shown that related naphthoquinones can inhibit the growth of various bacteria and fungi. Investigating the antimicrobial efficacy of this compound could lead to new treatments for infections.
  • Anti-cancer Potential : The ability of naphthoquinones to induce apoptosis in cancer cells has been documented. The specific interactions of this compound with cellular pathways warrant further exploration in cancer research.

Material Science

In material science, the compound's unique properties make it suitable for various applications:

  • Dyes and Pigments : The vibrant color associated with naphthoquinones can be utilized in dye production. The compound's stability and reactivity could lead to the development of new dyes for textiles and coatings.
  • Polymer Additives : Incorporating this compound into polymers may enhance their thermal stability and UV resistance, making it valuable in the production of durable materials.

Environmental Applications

The environmental implications of this compound are also noteworthy:

  • Bioremediation : Compounds similar to this one have been explored for their ability to degrade pollutants. Its application in bioremediation processes could help in the detoxification of contaminated environments.

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity comparable to established antioxidants.
Study BAntimicrobial EfficacyExhibited inhibitory effects against Staphylococcus aureus and Escherichia coli.
Study CPolymer ResearchEnhanced UV stability when incorporated into polymer matrices by up to 30%.

Mechanism of Action

The mechanism of action of 1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity : The target compound’s 3-methylbut-2-enyl group may facilitate allylic oxidation or epoxide ring-opening reactions, distinguishing it from methyl-substituted analogs .
  • Synthetic Utility : The naphthooxirene-dione core is a versatile intermediate; substituent variations enable tuning of electronic and steric properties for targeted synthesis .

Biological Activity

The compound 1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione , also known as (1aS,7aR)-3-hydroxy-1a-(3-methylbut-2-enyl)-7aH-naphtho[2,3-b]oxirene-2,7-dione, is a complex organic molecule with notable biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight258.09 g/mol
LogP3.449
LogD2.447
Solubility (LogS)-4.174
H-Bond Acceptors4
H-Bond Donors1

Structural Characteristics

The compound features a naphthoquinone structure with a unique epoxide group, contributing to its reactivity and biological interactions. The presence of the 3-methylbut-2-enyl side chain enhances its lipophilicity and potential bioactivity.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study focusing on naphthoquinones demonstrated their ability to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant pathogens .

Antioxidant Activity

Naphthoquinones are known for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. This activity is attributed to the electron-rich structure of the naphthoquinone moiety .

Cytotoxic Effects

In vitro studies have highlighted the cytotoxic effects of This compound against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further research is required to elucidate the specific pathways involved.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. This property raises concerns regarding drug interactions but also suggests potential for developing therapeutic agents that modulate these enzymes .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several naphthoquinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that This compound exhibited a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics .

Cytotoxicity Assessment

In another study assessing the cytotoxicity of various naphthoquinones on human cancer cell lines (e.g., HeLa and MCF-7), it was found that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptosis markers in treated cells .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Key Advantage
Oxyanion AlkylationK₂CO₃/DMF60–75Regioselectivity
One-Pot Multi-ComponentMgCl₂/Ethylene Glycol80–90Eco-friendly, scalable
Side-Chain ModificationPropargyl Bromide50–65Modular functionalization

Advanced: How can spectral data contradictions during structural elucidation be resolved?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from stereochemical complexity or impurities. Strategies include:

  • Cross-Validation : Compare experimental HRMS (e.g., m/z 414.1582 for related compounds ) with theoretical values (Δ < 0.0002). Use databases like NIST/EPA/NIH for fragmentation patterns .
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ¹H-¹³C correlations can confirm the oxirene ring and side-chain connectivity .
  • X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for decahydronaphtho derivatives (R-factor = 0.036) .

Basic: What impurities are commonly associated with this compound, and how are they characterized?

Methodological Answer:
Impurities often derive from incomplete alkylation or oxidation byproducts. Key examples include:

  • Vitamin K1 Impurity 26 : A structural analog with a methyl-substituted side chain (C₃₁H₄₆O₃, MW 466.70) .
  • Characterization Methods :
    • HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities.
    • TLC : Monitor reactions using n-hexane:ethyl acetate (9:1) to detect unreacted naphthol precursors .

Advanced: What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:
Stability studies should address:

  • pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) via UV-Vis spectroscopy. Oxirene rings are prone to hydrolysis under acidic conditions.
  • Thermal Stability : Conduct DSC/TGA to identify decomposition temperatures (>200°C for similar naphthoquinones ).
  • Light Sensitivity : Store solutions in amber vials; assess photodegradation using accelerated UV exposure assays .

Advanced: How does the 3-methylbut-2-enyl group influence bioactivity?

Methodological Answer:
The side chain enhances lipophilicity and target binding. SAR studies on naphthoquinones show:

  • Antiproliferative Activity : Analogues with prenyl groups (e.g., 3-methylbut-2-enyl) exhibit IC₅₀ values <10 µM against solid tumor cell lines .
  • Antibacterial Potency : Bis-naphtho-γ-pyrones with hydrophobic substituents show improved activity against multidrug-resistant H. pylori .
  • Methodological Testing : Synthesize derivatives with varying chain lengths (e.g., propyl vs. prenyl) and evaluate via cell viability assays (MTT) or MIC determinations .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with methanol/water gradients; compare retention times with standards .
  • Elemental Analysis : Confirm C₃₁H₄₆O₃ composition (theoretical C: 79.78%, H: 9.94%) .
  • Melting Point : Compare experimental values (e.g., 425–430°C for related naphtho derivatives ) with literature.

Advanced: How can computational modeling aid in predicting reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites on the oxirene ring .
  • Docking Studies : Simulate interactions with biological targets (e.g., H. pylori urease) using AutoDock Vina .
  • QSAR Models : Correlate logP values (calculated via ChemDraw) with antiproliferative activity to guide synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione
Reactant of Route 2
Reactant of Route 2
1a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7(1aH,7aH)-dione

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